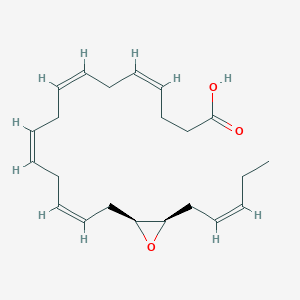
(+/-)16(17)-EpDPA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+/-)16(17)-EpDPA, also known as (+/-)16(17)-Epoxydocosapentaenoic acid, is a bioactive lipid derived from the omega-3 fatty acid docosapentaenoic acid (DPA). This compound is part of the epoxy fatty acids family, which are known for their significant roles in various physiological processes, including anti-inflammatory and cardiovascular protective effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)16(17)-EpDPA typically involves the epoxidation of docosapentaenoic acid. This can be achieved through various methods, including:
Chemical Epoxidation: Using peracids such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions to introduce the epoxide group at the 16(17) position.
Enzymatic Epoxidation: Utilizing cytochrome P450 enzymes to selectively epoxidize the double bond at the 16(17) position of docosapentaenoic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(+/-)16(17)-EpDPA undergoes various chemical reactions, including:
Oxidation: The epoxide group can be further oxidized to form diols.
Reduction: The epoxide can be reduced to form the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alcohols under mild conditions.
Major Products Formed
Diols: Formed through the oxidation of the epoxide group.
Alcohols: Formed through the reduction of the epoxide group.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
(+/-)16(17)-EpDPA has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various bioactive molecules.
Biology: Studied for its role in cellular signaling pathways and its effects on gene expression.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory diseases, cardiovascular disorders, and metabolic syndromes.
Industry: Utilized in the development of nutraceuticals and functional foods due to its health benefits.
Mechanism of Action
The mechanism of action of (+/-)16(17)-EpDPA involves its interaction with various molecular targets and pathways:
Anti-inflammatory Effects: It modulates the activity of nuclear factor-kappa B (NF-κB) and other inflammatory mediators, reducing the production of pro-inflammatory cytokines.
Cardiovascular Protection: It enhances the production of nitric oxide (NO) and improves endothelial function, leading to vasodilation and reduced blood pressure.
Metabolic Regulation: It influences lipid metabolism and insulin sensitivity through the activation of peroxisome proliferator-activated receptors (PPARs).
Comparison with Similar Compounds
(+/-)16(17)-EpDPA can be compared with other epoxy fatty acids such as:
Epoxyeicosatrienoic acids (EETs): Derived from arachidonic acid, known for their vasodilatory and anti-inflammatory effects.
Epoxydocosapentaenoic acids (EpDPEs): Similar to this compound but with different epoxide positions, exhibiting distinct biological activities.
Uniqueness
This compound is unique due to its specific epoxide position, which confers distinct biological activities compared to other epoxy fatty acids. Its ability to modulate multiple physiological pathways makes it a promising candidate for therapeutic applications.
Properties
Molecular Formula |
C22H32O3 |
|---|---|
Molecular Weight |
344.5 g/mol |
IUPAC Name |
(4Z,7Z,10Z,13Z)-15-[(2S,3R)-3-[(Z)-pent-2-enyl]oxiran-2-yl]pentadeca-4,7,10,13-tetraenoic acid |
InChI |
InChI=1S/C22H32O3/c1-2-3-14-17-20-21(25-20)18-15-12-10-8-6-4-5-7-9-11-13-16-19-22(23)24/h3,5-8,11-15,20-21H,2,4,9-10,16-19H2,1H3,(H,23,24)/b7-5-,8-6-,13-11-,14-3-,15-12-/t20-,21+/m1/s1 |
InChI Key |
BCTXZWCPBLWCRV-QCAYAECISA-N |
Isomeric SMILES |
CC/C=C\C[C@@H]1[C@@H](O1)C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)O |
Canonical SMILES |
CCC=CCC1C(O1)CC=CCC=CCC=CCC=CCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


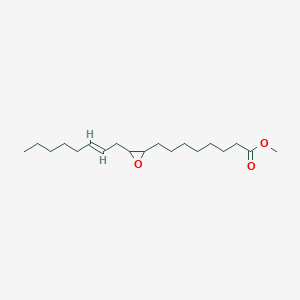


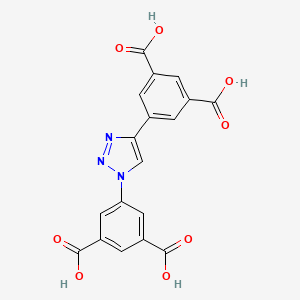
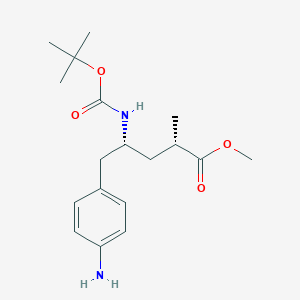
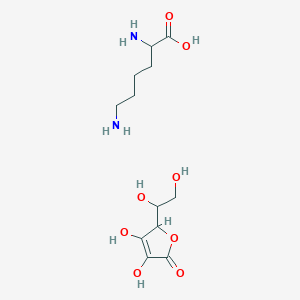
![[2,3-Dihydroxypropoxy(hydroxy)phosphoryl] 2,6-diaminohexanoate](/img/structure/B12295556.png)
![Phosphoric acid, mono(phenylmethyl) mono(5,8,13,14-tetrahydro-14-methyl-8,13-dioxobenz[5,6]isoindolo[2,1-b]isoquinolin-9-yl) ester, sodium salt (9CI)](/img/structure/B12295557.png)
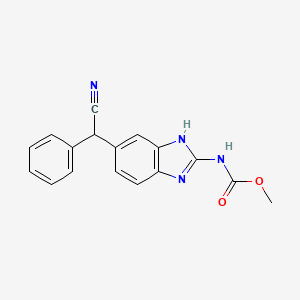
![(2S)-2-[(2S)-2-{1-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido]-3,6,9,12-tetraoxapentadecan-15-amido}-3-methylbutanamido]propanoic acid](/img/structure/B12295568.png)
![5-Hydroxy-3-(4-hydroxyphenyl)-6,7-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]chromen-4-one](/img/structure/B12295569.png)
![[4,12-Diacetyloxy-15-(3-benzamido-2-methoxy-3-phenylpropanoyl)oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B12295580.png)

![2-(Hydroxymethyl)-6-[4-(4-hydroxyphenyl)butan-2-yloxy]oxane-3,4,5-triol](/img/structure/B12295589.png)
